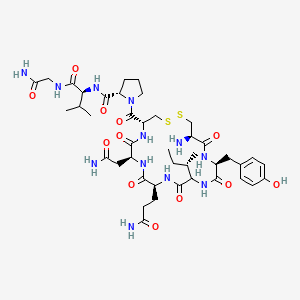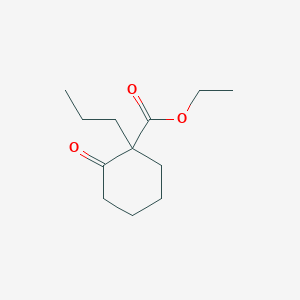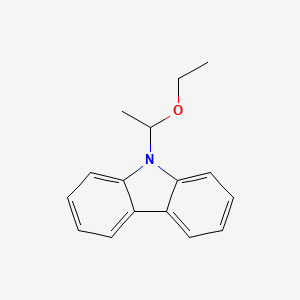![molecular formula C8H12N2O2S B14740584 4-[(2-Aminoethyl)sulfonyl]aniline CAS No. 6245-47-2](/img/structure/B14740584.png)
4-[(2-Aminoethyl)sulfonyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Aminoethyl)sulfonyl]aniline is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of aniline, where the amino group is substituted with an aminoethylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)sulfonyl]aniline typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as dichloromethane and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Aminoethyl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
4-[(2-Aminoethyl)sulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Aminoethyl)sulfonyl]aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but lacks the sulfonyl group.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
Uniqueness
4-[(2-Aminoethyl)sulfonyl]aniline is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
Propiedades
Número CAS |
6245-47-2 |
|---|---|
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
4-(2-aminoethylsulfonyl)aniline |
InChI |
InChI=1S/C8H12N2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6,9-10H2 |
Clave InChI |
UXSCNZAJAXNSBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)S(=O)(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
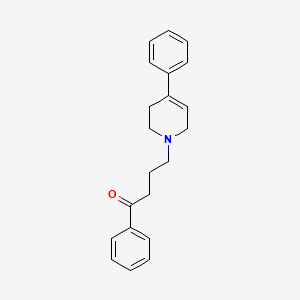
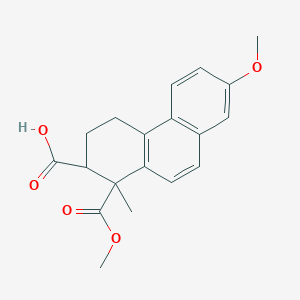
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
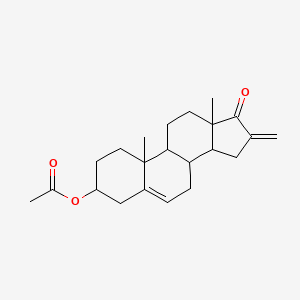
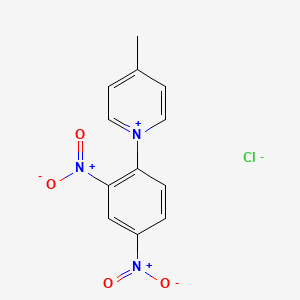
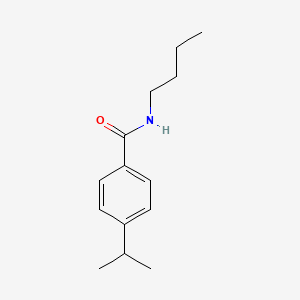
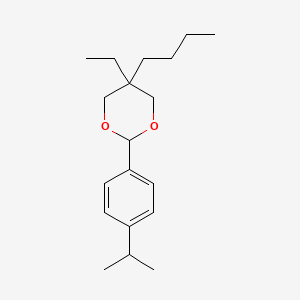
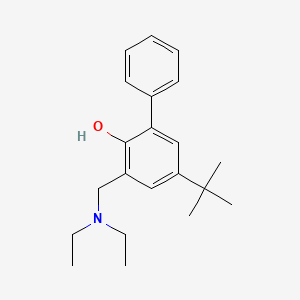
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
